5-Chloro-6-nitro-1,3-benzoxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-nitro-1,3-benzoxazol-2-amine is a heterocyclic compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of a benzoxazole ring substituted with chlorine and nitro groups, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Benzoxazole derivatives, to which this compound belongs, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a broad substrate scope and functionalization to offer several biological activities .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Benzoxazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Some benzoxazole derivatives have shown inhibitory effects on the growth of certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-nitro-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with appropriate chlorinating and nitrating agents. One common method includes the chlorination of 2-aminophenol followed by nitration under controlled conditions. The reaction is usually carried out in the presence of solvents like acetonitrile and catalysts such as titanium dioxide-zirconium dioxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-nitro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom in the presence of bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
5-Chloro-6-nitro-1,3-benzoxazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,3-benzoxazol-2-amine
- 6-Chloro-1,3-benzoxazol-2(3H)-one
- 5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
Uniqueness
5-Chloro-6-nitro-1,3-benzoxazol-2-amine is unique due to the presence of both chlorine and nitro groups on the benzoxazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual substitution pattern enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
5-chloro-6-nitro-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O3/c8-3-1-4-6(14-7(9)10-4)2-5(3)11(12)13/h1-2H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHRVJXLCRFILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)[N+](=O)[O-])OC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.